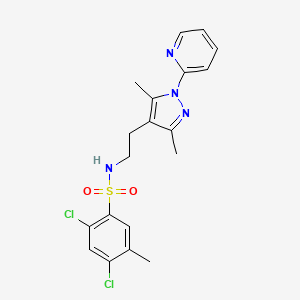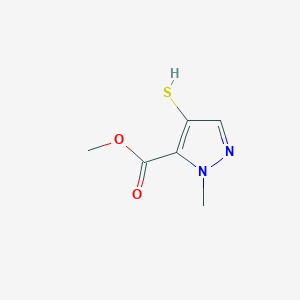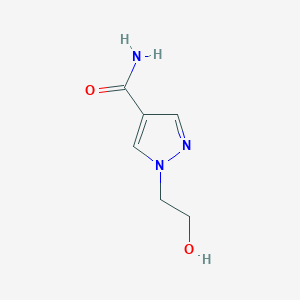
1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.157. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Ophthalmic Applications
PHEMA hydrogels have been extensively used in ophthalmology, particularly in the development of contact lenses. The invention of PHEMA contact lenses marked a significant advancement in the field, offering improved oxygen permeability and comfort. These hydrogels meet the necessary criteria for contact lens material, such as water content, mechanical properties, oxygen permeability, surface wettability, optical clarity, stability against hydrolysis and sterilization, non-toxicity, and biocompatibility with living cells. This makes PHEMA an ideal material for contact lenses, addressing issues like hypoxic stress and mechanical stress to the cornea.
Nanogel Applications
In another application, cesium lead bromide perovskite nanoparticles have been successfully loaded into PHEMA-based Molecularly Imprinted Polymer (MIP) nanogels. This approach is used for the highly sensitive and selective detection of substances, such as roxithromycin in animal-derived food products. The perovskite nanoparticles enhance the photoluminescence emission of the nanogels, which can be tailored by adjusting the ratio of MIP to perovskite nanoparticles. The stability of these nanoparticles in water is a crucial aspect of this application, providing a promising method for sensitive detection in various contexts.
Tissue Engineering and Regenerative Medicine
PHEMA hydrogels have found extensive applications in tissue engineering and regenerative medicine. They provide a suitable 3D environment for cell adhesion, proliferation, and differentiation, critical for tissue development. These hydrogels have been used to create scaffolds for a wide range of tissues, including cartilage, bone, muscle, fat, liver, and neurons. The type of hydrogel used depends on the specific tissue being engineered. For example, alginate hydrogels are commonly used for cartilage engineering and nerve grafting, whereas collagen hydrogels are used in the engineering of large blood vessels.
Enhancement of Hydrogel Properties for Biomedical Applications
Recent advancements in hydrogel technology have led to the novel preparation of gelatin-PHEMA porous scaffolds using techniques like freeze-drying. These scaffolds are characterized by their porous structure, which can be controlled by varying the ratio of gelatin to PHEMA. This results in hydrogels with different levels of porosity and mechanical properties, making them suitable for diverse biomedical applications, especially in tissue engineering. The biocompatibility of these hydrogels is significantly improved by the incorporation of gelatin, making them more suitable for interaction with biological tissues.
特性
IUPAC Name |
1-(2-hydroxyethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-6(11)5-3-8-9(4-5)1-2-10/h3-4,10H,1-2H2,(H2,7,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYHSUSQLBMWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
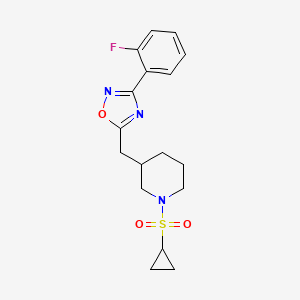
![N-(3-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2630605.png)
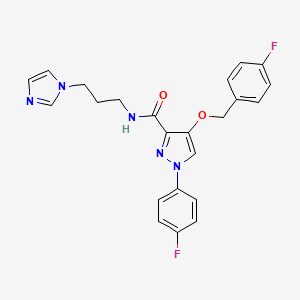
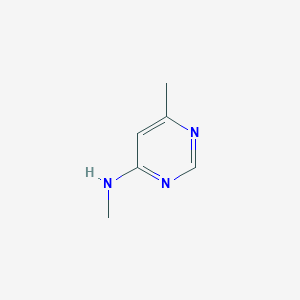
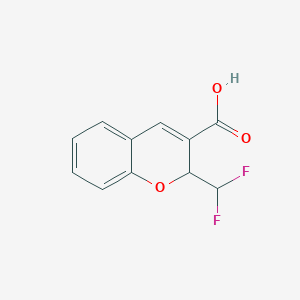

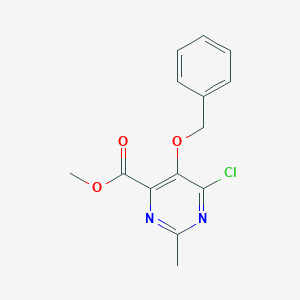

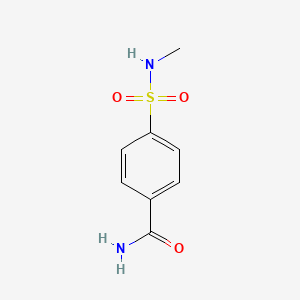
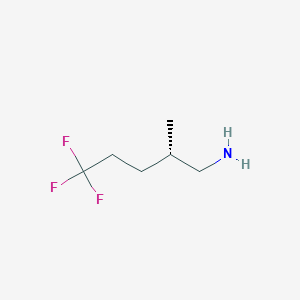
![4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B2630620.png)
